![molecular formula C22H21N3O5 B4177609 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4177609.png)
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide, also known as Compound A, is a synthetic compound with potential therapeutic applications. It has been studied extensively for its mechanism of action and biochemical and physiological effects. In
Mechanism of Action
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. Specifically, it has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress and inflammation. Additionally, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A has been found to have a number of biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory pathways, the modulation of cellular metabolism, and the inhibition of cell proliferation. It has also been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A is its potential as a therapeutic agent in various fields of medicine. Its ability to modulate key signaling pathways in the body makes it an attractive candidate for the treatment of a range of diseases. However, one limitation of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are a number of potential future directions for research on 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy in various types of cancer. Additionally, its neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases and autoimmune disorders. Further research is needed to fully understand the mechanisms of action of 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A and to explore its potential therapeutic applications.
Scientific Research Applications
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A has been found to have potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been studied as a potential anti-cancer agent, with promising results in both in vitro and in vivo studies. Additionally, it has shown potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain. In immunology, 2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide A has been found to have anti-inflammatory properties, with potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
2-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-20(23-16-7-4-8-17(12-16)25(29)30)13-24-21(27)18-10-9-15(11-19(18)22(24)28)14-5-2-1-3-6-14/h1-8,12,15,18-19H,9-11,13H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHSVRKAPNYPTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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